Lipophilicity Advantage of 9-Hexacecenoic Acid Ethyl Ester Over Free Palmitoleic Acid: LogP Comparison
Ethyl esterification of palmitoleic acid eliminates the hydrogen-bond donor capacity of the free carboxyl group (H-Bond Donor count: 0 for ethyl ester vs. 1 for free acid) while retaining two H-Bond Acceptors, resulting in a measured increase in computed lipophilicity. The XLogP3-AA value for 9-hexacecenoic acid ethyl ester is 6.90 [1], compared with 6.40 for palmitoleic acid [2], representing a ΔlogP of +0.50. This places the ethyl ester in a higher lipophilicity bracket than both the free acid and the corresponding methyl ester (methyl palmitoleate, LogP estimated at 6.999 by alternative method ). The increased logP translates to enhanced membrane permeability and altered subcellular distribution, which is functionally relevant in cell-based assays where the ethyl ester more readily partitions into lipid bilayers and intracellular membranes.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 6.90 (ethyl palmitoleate) |
| Comparator Or Baseline | Palmitoleic acid (free acid): XLogP3-AA: 6.40; Methyl palmitoleate: LogP ~6.999 (est) |
| Quantified Difference | ΔlogP = +0.50 vs. free acid; ethyl ester is ~0.1 logP units less lipophilic than methyl ester (different estimation method) |
| Conditions | Computed lipophilicity (XLogP3-AA algorithm, PubChem/PlantaEdb; estimated LogP via alternative method for methyl ester) |
Why This Matters
The 0.5 logP unit increase over the free acid directly impacts formulation strategy: for applications requiring passive membrane permeation or lipid-based delivery systems, the ethyl ester provides a quantifiably different partitioning behavior that cannot be replicated by simply using the free acid at the same nominal concentration.
- [1] PlantaEdb. Ethyl palmitoleate. XlogP: 6.90. Atomic LogP (AlogP): 5.81. View Source
- [2] PlantaEdb. Palmitoleic Acid. XlogP: 6.40. Atomic LogP (AlogP): 5.33. View Source
